Product packaging for Boc-L-serine N-hydroxysuccinimide ester(Cat. No.:)

Boc-L-serine N-hydroxysuccinimide ester

Cat. No.: B13388486
M. Wt: 302.28 g/mol
InChI Key: GDEYGBZNQMBETA-UHFFFAOYSA-N
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Description

Significance of Activated Esters in Organic and Bioorganic Synthesis

In organic synthesis, the formation of an amide bond directly from a carboxylic acid and an amine is typically a slow and unfavorable process, requiring high temperatures that are incompatible with sensitive biomolecules. To facilitate this crucial transformation under mild conditions, the carboxyl group must first be "activated." This is achieved by converting it into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by an amine. Activated esters are a prominent class of compounds used for this purpose. rsc.org

These esters are characterized by an electron-withdrawing group in their alcohol component, which enhances their reactivity as acylating agents. rsc.org Unlike simple alkyl esters, which are relatively unreactive, activated esters readily undergo reactions with nucleophiles like amines to form stable amide bonds. rsc.org This enhanced reactivity allows peptide coupling and other acylation reactions to proceed efficiently at room temperature and under neutral pH conditions, which is critical for preserving the structural integrity of complex molecules like peptides and proteins. bachem.com

Overview of N-Hydroxysuccinimide (NHS) Esters in Amino Acid Derivatization

Among the various types of activated esters, those derived from N-hydroxysuccinimide (NHS) are arguably the most widely used in bioorganic chemistry and bioconjugation. rsc.orgthermofisher.com Introduced in the 1960s, NHS esters proved to be superior alternatives to other activated esters, such as p-nitrophenyl esters, for peptide bond formation. rsc.org

The utility of NHS esters stems from a combination of favorable properties:

High Reactivity: The NHS group is an excellent leaving group, making the ester highly reactive towards primary amines. thermofisher.com

Relative Stability: While highly reactive, NHS esters exhibit sufficient stability to be isolated, purified, and stored, often as crystalline solids. They are, however, susceptible to hydrolysis in aqueous environments, with the rate of hydrolysis increasing significantly with pH. rsc.org

Favorable Reaction Byproducts: The reaction of an NHS ester with an amine releases N-hydroxysuccinimide, which is water-soluble and can be easily removed from the reaction mixture during purification. thermofisher.com

These characteristics make NHS esters ideal reagents for the derivatization of amino acids and proteins. By converting the carboxylic acid of an amino acid into an NHS ester, the amino acid is primed for efficient coupling to the N-terminus of a growing peptide chain or to the amine groups (e.g., on lysine (B10760008) side chains) of a protein. rsc.orgresearchgate.net

PropertyDescription
Reactivity Highly reactive towards primary amines, forming stable amide bonds.
Reaction pH Optimal reactivity is typically achieved in the pH range of 7 to 8.5.
Stability Susceptible to hydrolysis in aqueous solutions; stability decreases as pH increases.
Byproduct N-hydroxysuccinimide, which is water-soluble and easily removed.

Strategic Importance of Boc-L-serine N-hydroxysuccinimide Ester in Peptide and Bioconjugation Chemistry

The compound this compound integrates the activating properties of the NHS ester with the widely used Boc (tert-butyloxycarbonyl) protecting group strategy in peptide synthesis. The Boc group provides temporary protection for the α-amino group of the serine, preventing it from reacting with other activated amino acids during the stepwise assembly of a peptide chain. nih.gov The Boc group is known for its stability under basic conditions and its clean removal under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA), a key principle of Boc-based solid-phase peptide synthesis (SPPS). nih.govorganic-chemistry.org

The strategic importance of this compound lies in its role as a pre-activated building block for incorporating serine residues into peptides. Serine, with its hydroxyl side chain, is a polar amino acid that can be crucial for the structure and function of peptides and proteins, often participating in hydrogen bonding. However, the hydroxyl group of serine is also a potential site for side reactions during peptide synthesis. For this reason, in many synthetic strategies, the hydroxyl group is itself protected (for example, with a benzyl (B1604629) group, creating Boc-L-Ser(Bzl)-OSu). chemimpex.com

The use of this compound with an unprotected hydroxyl group is more specialized. It may be employed in specific solution-phase syntheses or in bioconjugation applications where the intention is to introduce a serine residue with a free hydroxyl group that can be subsequently modified or is required for the final product's biological activity. The NHS ester functionality ensures efficient coupling to a target amine, while the Boc group directs the reaction to the desired N-terminus of the serine building block. biosynth.com This allows for the precise and efficient incorporation of a functional serine residue into a larger molecule.

FeatureStrategic Function
Boc Group Protects the N-terminus, directing amide bond formation to the C-terminus. Stable to basic/nucleophilic conditions, removed with acid.
L-Serine Introduces a polar, functional amino acid residue with a hydroxyl side chain.
NHS Ester Activates the C-terminus for efficient, mild coupling with primary amines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O7 B13388486 Boc-L-serine N-hydroxysuccinimide ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O7

Molecular Weight

302.28 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H18N2O7/c1-12(2,3)20-11(19)13-7(6-15)10(18)21-14-8(16)4-5-9(14)17/h7,15H,4-6H2,1-3H3,(H,13,19)

InChI Key

GDEYGBZNQMBETA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Boc L Serine N Hydroxysuccinimide Ester

Precursor Synthesis: N-Boc-L-serine Preparation

The foundational step in the synthesis of Boc-L-serine N-hydroxysuccinimide ester is the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group. This reaction yields N-Boc-L-serine, a stable intermediate that can be activated for subsequent coupling reactions.

Classical and Green Synthesis Approaches for N-Boc-L-serine

The most common classical method for the synthesis of N-Boc-L-serine involves the reaction of L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions. orgsyn.orgrsc.org This reaction is typically carried out in a mixed solvent system, such as dioxane and water, with a base like sodium hydroxide (B78521) to facilitate the reaction. orgsyn.orgrsc.org The yield of this reaction is generally high, often exceeding 90%. rsc.orggoogle.com

In an effort to develop more environmentally friendly methods, green synthesis approaches have been explored. These methods aim to reduce the use of hazardous solvents and reagents. One such approach involves carrying out the reaction in an aqueous solution of sodium carbonate or sodium hydrogen carbonate, which simplifies the workup and reduces organic solvent waste. google.com This method has been shown to produce N-Boc-L-serine in high yield and purity. google.com Another green approach utilizes picric acid as a catalyst under solvent-free conditions, offering a clean reaction with simple purification and high yields. researchgate.net

Comparison of Synthetic Approaches for N-Boc-L-serine
ApproachReagents and SolventsReaction ConditionsReported Yield
Classical MethodL-serine, (Boc)₂O, NaOH, Dioxane/Water0°C to room temperature, 24 hours94% rsc.org
Green Method (Aqueous Base)L-serine, (Boc)₂O, Na₂CO₃ or NaHCO₃, WaterControlled addition of (Boc)₂O>90% google.com
Green Method (Catalytic)Amines, (Boc)₂O, Picric AcidSolvent-freeHigh researchgate.net

Selective Protection Group Strategies for L-Serine

L-serine possesses three functional groups: an amino group, a carboxyl group, and a hydroxyl group. For the synthesis of this compound, it is crucial to selectively protect the amino group while leaving the carboxyl and hydroxyl groups available for subsequent reactions. The Boc group is an ideal choice for protecting the α-amino group due to its stability under a wide range of conditions and its ease of removal with mild acids. peptide.com

In more complex syntheses, such as in peptide synthesis, it may be necessary to protect the hydroxyl group of serine as well. This requires an orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting each other. wikipedia.org For the hydroxyl group of serine, common protecting groups include benzyl (B1604629) (Bzl) and tert-butyl (tBu) ethers. peptide.comiris-biotech.de The propargyloxycarbonyl (Poc) group has also been explored as a protecting group for the hydroxyl function, offering stability to both acidic and basic conditions and selective removal with tetrathiomolybdate. core.ac.uk

Common Orthogonal Protecting Groups for L-Serine
Functional GroupProtecting GroupDeprotection Conditions
Amino GroupBoc (tert-butoxycarbonyl)Mild Acid (e.g., TFA) rsc.org
Hydroxyl GroupBzl (benzyl)Hydrogenolysis peptide.com
tBu (tert-butyl)Strong Acid (e.g., TFA) iris-biotech.de
Hydroxyl GroupPoc (propargyloxycarbonyl)Tetrathiomolybdate core.ac.uk

Formation of the N-Hydroxysuccinimide Ester Moiety

Once N-Boc-L-serine is synthesized, the next step is the activation of its carboxylic acid group to form the N-hydroxysuccinimide ester. This is a critical step that renders the molecule reactive towards primary amines, enabling its use in conjugation and labeling applications.

Carbodiimide-Mediated Coupling Reactions

The most widely used method for the synthesis of NHS esters is through carbodiimide-mediated coupling reactions. researchgate.net Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), facilitate the condensation of the carboxylic acid of N-Boc-L-serine with N-hydroxysuccinimide. peptide.comnih.gov

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the desired ester and a urea (B33335) byproduct. organic-chemistry.org While DCC is effective, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, which can complicate purification. peptide.com EDC, on the other hand, produces a water-soluble urea byproduct, making it easier to remove during aqueous workup. peptide.comgbiosciences.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is often employed to suppress racemization and improve coupling efficiency. peptide.com

Common Carbodiimide (B86325) Coupling Reagents
Coupling ReagentByproductSolubility of ByproductKey Features
DCC (N,N'-dicyclohexylcarbodiimide)DCU (dicyclohexylurea)Insoluble in most organic solventsEffective but purification can be challenging. peptide.com
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble ureaSoluble in waterEasy removal of byproduct during workup. peptide.comgbiosciences.com

Alternative Coupling Reagents and Methods

While carbodiimides are prevalent, several alternative coupling reagents have been developed to overcome some of their limitations, such as the potential for side reactions and the allergenic nature of some carbodiimides. researchgate.net Phosphonium (B103445) salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), are highly effective coupling reagents that generate active esters in situ. peptide.com Uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also widely used and are known for their efficiency and low rates of racemization. peptide.com

Another approach involves the use of triphosgene (B27547) as an acid activator for the synthesis of NHS esters, which offers a rapid and convenient method with good yields under mild conditions. rsc.org

Optimization of Reaction Conditions for Esterification Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include temperature, solvent, and the presence of additives.

Temperature: Esterification reactions are often conducted at low temperatures (e.g., 0 °C) to minimize side reactions and prevent racemization, especially when using carbodiimide coupling agents. rsc.org

Solvent: The choice of solvent can significantly impact the reaction rate and the solubility of reactants and byproducts. Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used solvents for these coupling reactions. nih.gov

Additives: As mentioned earlier, the addition of HOBt or its analogues can suppress racemization and improve the efficiency of carbodiimide-mediated couplings. peptide.com In some cases, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, although it may also increase the risk of racemization if not used judiciously. peptide.com

Careful control of these parameters is essential to maximize the yield of the desired product while minimizing the formation of byproducts such as N-acylurea, which can arise from the rearrangement of the O-acylisourea intermediate. organic-chemistry.org Purification is typically achieved through extraction and chromatography to remove unreacted starting materials, coupling reagents, and byproducts. researchgate.net

Solid-Phase Synthesis of Activated Amino Acid Derivatives

Solid-phase peptide synthesis (SPPS) offers a powerful platform for the assembly of peptide chains. While typically used for sequential peptide bond formation, the principles of solid-phase synthesis can also be adapted for the preparation of activated amino acid derivatives like N-hydroxysuccinimide (NHS) esters. The synthesis of this compound on a solid support involves anchoring the Boc-L-serine to a suitable resin, followed by activation of its carboxyl group with N-hydroxysuccinimide.

The choice of resin is crucial in Boc-based solid-phase synthesis. Resins such as Phenylacetamidomethyl (PAM) resin are commonly employed due to their stability to the moderately acidic conditions required for the removal of the Boc protecting group (typically 50% trifluoroacetic acid in dichloromethane). chempep.compeptide.com The first Boc-L-serine residue is typically attached to the resin via its cesium salt to ensure a racemization-free esterification. chempep.com

Once the Boc-L-serine is anchored to the solid support, the synthesis of the N-hydroxysuccinimide ester can proceed. This on-resin activation involves treating the resin-bound amino acid with a solution of N-hydroxysuccinimide and a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). The solid-supported nature of the starting material simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing of the resin. The final activated ester can then be cleaved from the resin or used directly in subsequent reactions. While this approach is feasible, it is more common in SPPS to use pre-activated amino acid esters, which are added to the resin-bound peptide chain. peptide2.com

The solid-phase approach offers several advantages, including the ease of purification and the potential for automation. However, careful monitoring of reaction conditions is necessary to prevent side reactions and ensure complete conversion.

Minimization of Racemization During Ester Formation

A significant challenge in the synthesis of activated amino acid esters is the potential for racemization at the α-carbon. mdpi.com This loss of stereochemical integrity is particularly problematic for amino acids like serine. nih.gov Racemization can occur through two primary mechanisms: direct α-proton abstraction by a base or, more commonly, through the formation of a 5(4H)-oxazolone intermediate. mdpi.combachem.com The formation of this planar, achiral intermediate is facilitated by the activation of the carboxyl group and allows for the easy loss of the chiral center's configuration upon reprotonation. mdpi.combachem.com

Several strategies have been developed to minimize racemization during the formation of the N-hydroxysuccinimide ester of Boc-L-serine.

Influence of Coupling Reagents and Additives:

The choice of coupling reagent and the use of additives are paramount in controlling racemization. Carbodiimides like DCC and DIC are effective for ester formation but can lead to significant racemization if used alone. bachem.comacs.org The addition of nucleophilic additives that can form an intermediate active ester, which is less prone to oxazolone (B7731731) formation, is a standard practice. highfine.compeptide.com

Commonly used additives include:

N-hydroxysuccinimide (NHS or HOSu): While NHS is the reagent for forming the desired ester, its presence during the coupling reaction can also help to suppress racemization. However, it is susceptible to the Lossen rearrangement, which can lead to the formation of β-alanine byproducts. bachem.com

1-Hydroxybenzotriazole (HOBt): For a long time, HOBt was the gold standard additive for suppressing racemization in peptide synthesis. bachem.comluxembourg-bio.com It reacts with the activated amino acid to form an HOBt-ester, which is more reactive than the NHS ester but less prone to racemization. highfine.com

1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally considered superior to HOBt in both accelerating coupling reactions and suppressing racemization. bachem.comluxembourg-bio.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure): This additive has emerged as a non-explosive and highly effective alternative to HOBt and HOAt, demonstrating high coupling efficiency with low levels of racemization. bachem.comacs.org

Modern coupling reagents often incorporate these additive moieties into their structures. For instance, aminium/uronium salts like HBTU and HATU are based on HOBt and HOAt, respectively. peptide.com COMU, which is based on Oxyma, is noted for its high reactivity and safety profile. bachem.compeptide.com Phosphonium-based reagents like PyBOP have also proven effective. bachem.com

Recent research has explored the impact of various coupling reagents on the racemization of serine derivatives. A study comparing different coupling conditions for the reaction of Fmoc-L-Ser(tBu)-OH with an amino acid ester provides valuable insights that are applicable to the synthesis of Boc-L-serine active esters.

Coupling Reagent/AdditiveD-Isomer Formation (%)Reference
EDCI/HOBt1.1 researchgate.net
HATU/DIPEA1.3 researchgate.net
HBTU/DIPEA1.6 researchgate.net
PyBop/DIPEA0.9 researchgate.net
DIC/Oxyma0.4 researchgate.net

Role of the Base and Solvent:

The choice of base and solvent also plays a critical role. Tertiary amines are required for many coupling reactions, particularly when using aminium/uronium or phosphonium reagents. bachem.com Stronger bases and more polar solvents can increase the rate of racemization. highfine.com For instance, triethylamine (B128534) is known to cause more racemization than sterically hindered bases like N,N-diisopropylethylamine (DIPEA) or the weaker base N-methylmorpholine (NMM). highfine.com

Impact of the Protecting Group:

The N-terminal protecting group also influences the propensity for racemization. Urethane-based protecting groups like Boc and Fmoc are designed to suppress racemization by making the formation of the oxazolone intermediate less favorable compared to acyl groups like benzoyl. bachem.com However, racemization can still occur, especially with sensitive amino acids like serine. nih.gov The Boc group, being acid-labile, is used in an orthogonal protection strategy to the base-labile Fmoc group. The choice between these strategies can also impact side reactions, with diketopiperazine formation being more prevalent in Fmoc-based synthesis at the dipeptide stage. peptide.com

By carefully selecting the coupling reagents, additives, base, and reaction conditions, the formation of this compound can be achieved with high yield and minimal loss of stereochemical integrity, ensuring its suitability for the synthesis of high-quality peptides.

Fundamental Mechanistic Investigations of N Hydroxysuccinimide Ester Reactivity

Nucleophilic Acyl Substitution Pathways in Amide Bond Formation

The formation of a stable amide bond between Boc-L-serine N-hydroxysuccinimide ester and a primary amine proceeds through a nucleophilic acyl substitution reaction. thermofisher.comvanderbilt.edu This is a well-established, two-stage mechanism involving the addition of the nucleophile to the ester's carbonyl carbon, followed by the elimination of the leaving group. vanderbilt.edumasterorganicchemistry.com

The general mechanism can be summarized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the carbonyl carbon of the this compound.

Tetrahedral Intermediate Formation: The carbon-oxygen double bond breaks, and a tetrahedral intermediate is formed with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and leading to the departure of the N-hydroxysuccinimide anion. A proton is transferred from the amine to a base in the medium, resulting in the final, neutral amide product.

Role of the N-Hydroxysuccinimide Leaving Group in Activation and Reaction Kinetics

The N-hydroxysuccinimide group serves two critical functions: it activates the carboxylic acid for nucleophilic attack and acts as an efficient leaving group. wikipedia.org The electron-withdrawing nature of the NHS moiety increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to a simple alkyl ester. stackexchange.com

The effectiveness of NHS as a leaving group is attributed to the stability of the resulting N-hydroxysuccinimide anion. stackexchange.com This stability arises from resonance delocalization of the negative charge across the N-O bond and the two adjacent carbonyl groups. The acidity of the conjugate acid, N-hydroxysuccinimide, is a key indicator of its leaving group ability. With a pKa of approximately 6.0, the NHS anion is a relatively weak base, making it a good leaving group. mst.edu Studies comparing the aminolysis rates of various esters have shown that nucleophilic rate constants for N-hydroxy esters are significantly greater—by about two orders of magnitude—than for phenyl esters with leaving groups of comparable basicity. acs.orgmst.edu This highlights the superior activating and leaving group properties of NHS, which contributes to the rapid reaction kinetics required for efficient bioconjugation.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent system profoundly impacts the efficiency and mechanism of the reaction between this compound and amines. Reactions are often performed in anhydrous organic solvents like dimethylformamide (DMF) or in aqueous buffer systems, and the kinetics can differ significantly between them. thermofisher.comacs.org

In anhydrous dioxane, the aminolysis of NHS esters follows a two-term rate equation, suggesting both a non-catalyzed (k1) and a general-base-catalyzed (k2) pathway where a second molecule of the amine acts as a base. acs.orgmst.edu However, upon switching to an aqueous solvent system (e.g., 20% dioxane in water), the reaction mechanism changes. The general-base-catalyzed pathway is disproportionately decreased, and the reaction primarily follows a simpler, non-catalyzed rate expression. acs.orgmst.edu This change is attributed to the ability of water to solvate the reactants and intermediates, altering the reaction pathway.

Solvent SystemKey Characteristics and Effects on Reaction
Anhydrous Organic Solvents (e.g., Dioxane, DMF, DCM)Minimizes competing hydrolysis. Reaction kinetics can involve both non-catalyzed and amine-catalyzed pathways. acs.orgreddit.com Often used to dissolve water-insoluble NHS esters before addition to aqueous media. thermofisher.com
Aqueous Buffers (e.g., Phosphate, Borate)Enables reactions under physiological conditions. The primary competing reaction is hydrolysis of the ester. thermofisher.comthermofisher.com The reaction pathway is simplified, primarily proceeding via a non-catalyzed mechanism. acs.orgmst.edu
Mixed Aqueous/Organic SystemsBalances solubility of reagents with reaction conditions. The proportion of organic solvent can affect reaction rates and the extent of hydrolysis. thermofisher.comacs.org
Gas Phase (for research)Absence of solvent increases nucleophilicity of certain groups (e.g., carboxylates), leading to reactivity not observed in solution. nih.gov

pH-Dependent Reactivity and Hydrolysis Kinetics

The reaction of this compound is highly dependent on the pH of the medium. The desired aminolysis reaction competes with hydrolysis, where water acts as the nucleophile, cleaving the ester bond. thermofisher.comresearchgate.net Both reaction rates are pH-dependent.

The primary amine nucleophile must be in its unprotonated, free-base form to be reactive. Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5. thermofisher.com At a pH below 7, the concentration of the protonated, non-nucleophilic amine increases, slowing the rate of aminolysis. Conversely, as the pH increases, the rate of the competing hydrolysis reaction accelerates significantly. thermofisher.comthermofisher.com The hydroxide (B78521) ion (OH⁻) concentration increases with pH, leading to a faster rate of base-mediated hydrolysis.

The stability of the NHS ester in aqueous solution is often described by its half-life, which decreases dramatically as the pH rises. For instance, a typical NHS ester has a half-life of 4 to 5 hours at pH 7.0 (at 0°C), but this drops to just 10 minutes at pH 8.6 (at 4°C). thermofisher.com This narrow window of optimal pH requires careful control of reaction conditions to maximize the yield of the desired amide conjugate while minimizing loss of the reagent to hydrolysis. thermofisher.comrsc.org At a pH of 6, NHS esters are considered relatively stable for several hours. rsc.org

pHTemperature (°C)Approximate Half-life of NHS EsterPrimary Competing Reaction
6.025Several hours rsc.orgSlow Hydrolysis
7.004-5 hours thermofisher.comModerate Hydrolysis
8.025~1 hour rsc.orgSignificant Hydrolysis
8.6410 minutes thermofisher.comRapid Hydrolysis
> 9.025Minutes thermofisher.comVery Rapid Hydrolysis

Applications in Peptide Synthesis and Assembly

Role as a Core Building Block in Peptide Construction

Boc-L-serine N-hydroxysuccinimide ester functions as a fundamental unit in the stepwise construction of peptides. ontosight.ai The Boc group ensures that the amino terminus of the serine molecule is temporarily masked, preventing self-polymerization and other unwanted side reactions during the coupling process. ontosight.ai Simultaneously, the NHS ester is a pre-activated form of the carboxylic acid, making it highly susceptible to nucleophilic attack by the free amino group of a growing peptide chain, which leads to the formation of a stable amide (peptide) bond. acs.orgchemimpex.com

This dual-functionality allows for the precise and sequential elongation of a peptide. ontosight.ai The use of this activated ester simplifies the coupling reaction, often enhancing efficiency and yield. chemimpex.com It is a key component in both solid-phase and solution-phase synthesis strategies for creating peptides and proteins intended for research and therapeutic development. ontosight.aichemimpex.com

Table 1: Properties of this compound

Property Value
Synonyms Boc-L-Ser-OSu, (S)-Boc-2-amino-3-hydroxypropionic acid N-hydroxysuccinimide ester chemimpex.com
CAS Number 39747-65-4 chemimpex.comscbt.com
Molecular Formula C₁₂H₁₈N₂O₇ chemimpex.comscbt.com
Molecular Weight 302.29 g/mol chemimpex.com
Appearance White to off-white powder
Storage Conditions 0-8°C chemimpex.com

Strategies for Solid-Phase Peptide Synthesis (SPPS) Integration

In Solid-Phase Peptide Synthesis (SPPS), this compound is integrated into a growing peptide chain that is anchored to a solid resin support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a classical approach where this reagent is employed. peptide.com The synthesis cycle involves a series of repeated steps:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a moderately strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com This exposes a free primary or secondary amine.

Neutralization: Following acid treatment, the resulting ammonium (B1175870) salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to regenerate the free amine nucleophile. peptide.compeptide.com

Coupling: The this compound, dissolved in a suitable solvent, is added to the resin. The activated NHS ester reacts readily with the free amine on the resin-bound peptide, forming a new peptide bond and elongating the chain with a serine residue. peptide.com

Washing: Excess reagents and byproducts are removed by washing the resin, leaving the newly elongated, N-terminally Boc-protected peptide ready for the next cycle. peptide.com

This cyclical process is repeated until the desired peptide sequence is assembled. peptide.com Resins commonly used in Boc-SPPS include Merrifield and PAM resins. chempep.com While effective, the repetitive TFA treatments can lead to gradual cleavage of the peptide from certain resins, a side reaction that specialized linkers like the PAM linker are designed to minimize. chempep.com

Solution-Phase Peptide Synthesis Methodologies

This compound is also utilized in solution-phase peptide synthesis, a method often employed for large-scale production or the synthesis of shorter peptide fragments. peptide.comthaiscience.info In this approach, all reactants are dissolved in an appropriate organic solvent. The core principle remains the same as in SPPS: the activated NHS ester of Boc-L-serine reacts with the free amino group of another amino acid or peptide fragment in solution. nih.gov

A typical coupling step involves reacting this compound with the deprotected N-terminus of a peptide ester. nih.gov After the coupling reaction is complete, the resulting dipeptide or elongated peptide must be isolated and purified from the reaction mixture, often through extraction or chromatography, before proceeding to the next deprotection and coupling step. While this method can be more labor-intensive due to the need for purification at each stage, it is highly versatile. thaiscience.info

Incorporation of Serine Residues in Complex Peptide Architectures

The incorporation of serine is critical for the structure and function of many peptides, as its hydroxyl side chain can participate in hydrogen bonding and serve as a site for post-translational modifications like phosphorylation and glycosylation. peptide.comnih.gov The use of this compound allows for the precise placement of serine within complex peptide structures.

In the context of the Boc/Bzl strategy, the serine hydroxyl group itself often requires protection to prevent unwanted side reactions during synthesis. peptide.com A common protecting group for this purpose is the benzyl (B1604629) (Bzl) ether, which is stable to the TFA used for Boc removal but can be cleaved along with other side-chain protecting groups during the final step with a very strong acid like hydrofluoric acid (HF). peptide.compeptide.com Therefore, the building block used might be derived from Boc-Ser(Bzl)-OH, which is then activated to the NHS ester before being incorporated into the peptide chain. This ensures that the serine residue is correctly placed and its side chain remains inert until the final deprotection stage, enabling the synthesis of complex architectures such as phosphopeptides or cyclic peptides. nih.gov

Comparison of Boc-NHS Ester in SPPS with Fmoc and Other Protecting Group Strategies

The two dominant strategies in SPPS are the Boc/Bzl approach and the Fmoc/tBu (fluorenylmethyloxycarbonyl/tert-butyl) approach. americanpeptidesociety.orgpeptide.com The choice of strategy dictates the reagents and conditions used for synthesis and has significant implications for the types of peptides that can be successfully assembled.

The Boc strategy , which utilizes this compound, relies on acid-labile protection. The temporary Nα-Boc group is removed with a moderate acid (TFA), while the "permanent" side-chain protecting groups (like Bzl for serine) and the resin linkage are cleaved at the end of the synthesis with a very strong, hazardous acid like HF. peptide.comresearchgate.net This scheme is considered "quasi-orthogonal" because selectivity is achieved by using different strengths of the same type of reagent (acid). biosynth.com

The Fmoc strategy , in contrast, is a truly orthogonal system. peptide.comiris-biotech.de The Nα-Fmoc group is labile to bases (typically piperidine), while the side-chain protecting groups (like tBu for serine) and the resin linkage are labile to acid (TFA). peptide.comiris-biotech.de This orthogonality allows for selective deprotection of side chains while the peptide is still on the resin, facilitating complex modifications like on-resin cyclization. peptide.comiris-biotech.de Due to its milder conditions and avoidance of HF, the Fmoc strategy has largely become the preferred method in modern peptide synthesis, especially for complex and sensitive peptides. americanpeptidesociety.orgiris-biotech.denih.gov

However, the Boc strategy still offers advantages in specific cases. It can be more effective for synthesizing hydrophobic peptides or sequences prone to aggregation, as the protonated N-terminus that forms after TFA deprotection can help disrupt intermolecular hydrogen bonding that leads to aggregation. peptide.com

Table 2: Comparison of Boc and Fmoc Peptide Synthesis Strategies

Feature Boc Strategy Fmoc Strategy
Nα-Protecting Group Boc (tert-butyloxycarbonyl) americanpeptidesociety.org Fmoc (Fluorenylmethyloxycarbonyl) americanpeptidesociety.org
Nα-Deprotection Condition Moderate Acid (e.g., 50% TFA) peptide.comchempep.com Base (e.g., 20% Piperidine in DMF) peptide.com
Side-Chain Protection Benzyl (Bzl) based groups peptide.com tert-Butyl (tBu) based groups iris-biotech.de
Final Cleavage Condition Strong Acid (e.g., HF, TFMSA) peptide.compeptide.com Moderate Acid (e.g., 95% TFA) peptide.comiris-biotech.de
Orthogonality Quasi-orthogonal (relies on acid strength) biosynth.com Fully orthogonal (acid vs. base) peptide.comiris-biotech.de
Advantages Better for some hydrophobic/aggregating sequences peptide.com Milder overall conditions; allows on-resin side-chain manipulation; avoids HF peptide.comiris-biotech.denih.gov
Disadvantages Requires harsh/hazardous strong acids for cleavage; harsher repetitive deprotection americanpeptidesociety.orgresearchgate.net Base-labile aspartimide formation can be a major side reaction nih.gov

Advanced Strategies in Bioconjugation and Biomolecule Functionalization

Amine-Specific Bioconjugation for Protein and Peptide Modification

The primary application of Boc-L-serine N-hydroxysuccinimide ester lies in its ability to react specifically with primary amine groups found on proteins and peptides. thermofisher.com The NHS ester is a highly efficient functional group for this purpose, reacting under mild, slightly alkaline conditions (pH 7.2-8.5) to form stable, covalent amide bonds. rsc.orgthermofisher.com This reaction is one of the most common strategies for bioconjugation due to its reliability and the accessibility of its target functional groups on biomolecules. thermofisher.com The reaction proceeds with the displacement of the N-hydroxysuccinimide leaving group, which can be subsequently removed through standard purification techniques like dialysis or desalting. thermofisher.com

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Ensures the target primary amines are deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester. thermofisher.comtocris.com
Buffers Phosphate, Borate, HEPES, BicarbonateThese buffer systems are effective in the optimal pH range and are free of competing primary amines. thermofisher.comtocris.com
Solvent Anhydrous DMSO or DMFNHS esters are often moisture-sensitive and are first dissolved in a compatible anhydrous organic solvent before addition to the aqueous reaction buffer. sigmaaldrich.com
Temperature 4°C to Room TemperatureThe reaction proceeds efficiently at these temperatures. Lower temperatures can help to minimize the rate of hydrolysis. thermofisher.com

Proteins and peptides present two main types of primary amines for conjugation: the α-amine at the N-terminus of each polypeptide chain and the ε-amine in the side chain of lysine (B10760008) residues. thermofisher.com this compound reacts with both of these sites. thermofisher.comnih.gov Because lysine residues are often numerous and located on the protein surface, using NHS esters typically results in a heterogeneous mixture of products with the Boc-L-serine moiety attached at multiple locations. thermofisher.comnih.gov This non-specific labeling can sometimes be disadvantageous if a uniformly modified product is required or if modification at a particular site, such as the active site of an enzyme, compromises its function. nih.gov

Achieving site-specific conjugation with a generally amine-reactive reagent like an NHS ester requires specialized strategies to direct the modification to a single, desired location. While direct reaction with this compound is typically non-selective, the reagent can be incorporated into more advanced, multi-step protocols to achieve specificity. nih.gov

One such strategy involves the in-situ conversion of the NHS ester into a more chemoselective reagent. nih.gov For proteins that possess or are engineered to have a unique N-terminal cysteine residue, this compound can be used in a two-step, "one-pot" reaction. nih.gov

Transesterification: The NHS ester is first reacted with a thiol-containing molecule, such as 2-mercaptoethanesulfonate (MESNa), to convert it into a chemoselective thioester. nih.gov

N-Terminal Cysteine Ligation: The newly formed Boc-L-serine-thioester then reacts specifically with the N-terminal cysteine of the target protein to form a stable amide bond at that precise location. nih.gov

This approach leverages the general availability of NHS esters to generate a site-specific labeling agent, overcoming the inherent lack of selectivity of the initial reagent. nih.govresearchgate.net

Functionalization of Solid Supports and Material Surfaces

The amine-reactive nature of this compound is also utilized to modify various material surfaces for biotechnological applications. uci.edu Surfaces that are functionalized with primary amines can be readily reacted with the NHS ester to covalently immobilize the Boc-L-serine moiety. This process creates a new surface functionality—a protected hydroxyl group from the serine side chain—that can be used for subsequent applications. nih.gov

The creation of functional biosensors and bio-affinity surfaces often begins with the controlled chemical modification of a substrate, such as a gold film or polymer bead. uci.edu By immobilizing this compound onto an amine-coated surface, a layer of serine residues is created. After removal of the Boc protecting group, the exposed hydroxyl groups of the serine can serve as attachment points for other molecules or can be used to mimic biological surfaces for studying protein-surface interactions. This foundational layer is a critical step in building up the complex architecture required for specific molecular recognition events that are the basis of biosensor and bio-affinity technologies. rsc.org

Immobilizing proteins like enzymes and antibodies onto solid supports is a crucial technique that enhances their stability, allows for their reuse, and simplifies the separation of the protein from reaction products. nih.govmdpi.com this compound can be used in a multi-step process to facilitate this immobilization. First, the reagent can be used to functionalize the solid support with serine residues. Subsequently, the immobilized and deprotected serine can be further activated or modified to create a linkage point for the covalent attachment of an enzyme or antibody. This method provides a way to create a customized surface chemistry for optimal protein immobilization. rsc.org

Development of Research Probes and Diagnostic Tools

This compound serves as a versatile building block for constructing more complex research probes and diagnostic tools. rsc.org By conjugating it to a target biomolecule, such as an antibody or a peptide, a protected serine residue is introduced. This serine can act as a handle for further modifications. For instance, the hydroxyl group, once deprotected, can be a target for installing other functional groups, labels (like fluorophores), or moieties that mimic post-translational modifications like phosphorylation or glycosylation. This allows researchers to create highly specific probes to investigate biological processes or to develop novel diagnostic agents. nih.gov

Consideration of Competing Reactions during Bioconjugation

When utilizing this compound for bioconjugation, the desired reaction is the formation of a stable amide bond through the acylation of primary amines. These primary amines are typically found at the N-terminus of proteins and on the ε-amino group of lysine residues. thermofisher.com However, the N-hydroxysuccinimide (NHS) ester is a highly reactive functional group, and its reactivity is not entirely specific to primary amines. Several competing reactions can occur, primarily hydrolysis and side reactions with other nucleophilic amino acid residues. nih.govacs.org The efficiency and specificity of the conjugation are critically dependent on managing these competing pathways.

The principal reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com This reaction is most efficient in the pH range of 7.2 to 9. thermofisher.comthermofisher.com Below this range, the concentration of the nucleophilic, unprotonated amine is reduced, slowing the reaction. Above this range, the rate of a significant competing reaction, hydrolysis, increases dramatically. lumiprobe.com

Hydrolysis of the N-hydroxysuccinimide Ester

The most significant competing reaction in aqueous bioconjugation buffers is the hydrolysis of the NHS ester. acs.orgthermofisher.com In this reaction, water or hydroxide (B78521) ions act as nucleophiles, attacking the ester and converting it back to the original Boc-L-serine carboxylic acid and releasing NHS. This process consumes the active ester, reducing the yield of the desired bioconjugate. thermofisher.com

The rate of hydrolysis is highly dependent on pH. thermofisher.comgbiosciences.com As the pH increases, the concentration of hydroxide ions rises, accelerating the hydrolysis of the ester. youtube.com This relationship underscores the need for careful pH control during conjugation. While a slightly alkaline pH is required to deprotonate the target primary amines, making them nucleophilic, an excessively high pH will favor hydrolysis over aminolysis. lumiprobe.com The stability of NHS esters is significantly greater at lower pH values, but the desired aminolysis reaction is impractically slow. youtube.com

pH Temperature (°C) Approximate Half-life of NHS Ester
7.004-5 hours thermofisher.comthermofisher.com
8.025~30 minutes
8.6410 minutes thermofisher.comthermofisher.com
9.025<10 minutes gbiosciences.com

This table presents generalized stability data for NHS esters, illustrating the significant impact of pH and temperature on the rate of the competing hydrolysis reaction.

Side Reactions with Other Nucleophilic Residues

While primary amines are the main target for NHS esters, other nucleophilic amino acid side chains can also react, leading to off-target modifications. nih.govstackexchange.com The extent of these side reactions is influenced by factors such as pH, local protein environment, and the accessibility of the residues. nih.gov

Tyrosine, Serine, and Threonine: The hydroxyl (-OH) groups on the side chains of tyrosine, serine, and threonine can be acylated by NHS esters to form unstable ester linkages. nih.govnih.gov These reactions are generally less favorable than the reaction with primary amines. researchgate.net However, under conditions of high reagent excess or when highly accessible, these side reactions can be significant. nih.govresearchgate.net The resulting O-acyl bonds are less stable than the amide bonds formed with lysine and can be hydrolyzed, especially by treatment at high temperatures. nih.gov The hydroxyl group on the Boc-L-serine molecule itself is generally not considered a significant source of intramolecular side reactions under typical bioconjugation conditions.

Cysteine: The sulfhydryl (-SH) group of cysteine is a potent nucleophile. However, its reaction with NHS esters to form a thioester is generally reversible and can increase the rate of hydrolysis of the reagent. stackexchange.comresearchgate.net Therefore, high concentrations of free thiols should be avoided in the reaction buffer.

Histidine: The imidazole (B134444) ring of histidine can also react with NHS esters, but this reaction is typically less significant compared to reactions with primary amines. youtube.com

The relative reactivity of NHS esters with different functional groups generally follows this order: primary amines > thiols > hydroxyls. The selectivity for primary amines is the basis for the widespread use of NHS esters in bioconjugation, but an awareness of these potential side reactions is essential for optimizing conjugation protocols and accurately characterizing the final product. nih.govstackexchange.com

Functional Group Amino Acid(s) Product Relative Stability Notes
Primary AmineLysine, N-terminusAmide bondVery StableDesired reaction; optimal at pH 7.2-9. thermofisher.com
HydroxylSerine, Threonine, TyrosineEster bondLabileCan be a significant side reaction. nih.govnih.gov
SulfhydrylCysteineThioester bondLabile/ReversibleCan catalyze hydrolysis of the NHS ester. stackexchange.comresearchgate.net
ImidazoleHistidineAcyl-imidazoleLabileGenerally a minor side reaction. youtube.com

By carefully controlling reaction parameters, particularly pH, temperature, and reaction time, the impact of these competing reactions can be minimized, maximizing the yield and specificity of the desired bioconjugate.

Chemoselectivity and Side Reactions in Complex Systems

Primary Amine Chemoselectivity versus Other Nucleophilic Residues

The primary and intended targets for Boc-L-serine N-hydroxysuccinimide ester are the primary amines found in proteins. thermofisher.com These include the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus of a polypeptide chain. thermofisher.com The reaction, an acylation, proceeds via nucleophilic attack by the unprotonated amine on the ester, resulting in the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.comstallardediting.com

This reaction is highly dependent on pH. For the amine to be nucleophilic, it must be in its unprotonated state. Given that the pKa of the ε-amino group of lysine is around 10.5 and the N-terminal α-amino group is around 8.0, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5. thermofisher.com At physiological pH (~7.4), a sufficient fraction of amines are unprotonated to allow the reaction to proceed efficiently. sigmaaldrich.com

Table 1: Relative Reactivity of NHS Esters with Nucleophilic Groups in Proteins
Functional GroupAmino Acid Residue(s)Relative ReactivityResulting LinkageNotes
Primary Amine (α-amino)N-terminusHighAmideReactivity is high at or above neutral pH.
Primary Amine (ε-amino)LysineHighAmideGenerally the most abundant and accessible target on protein surfaces. thermofisher.com
Hydroxyl (Phenolic)TyrosineLow to ModerateEsterReactivity increases with pH; linkage is less stable than an amide bond. nih.gov
Hydroxyl (Aliphatic)Serine, ThreonineLow to ModerateEsterReaction is less favorable than with primary amines but can be significant. nih.govnih.govresearchgate.net
Thiol (Sulfhydryl)CysteineModerateThioesterForms an unstable intermediate that can promote hydrolysis of the NHS ester. researchgate.net
Imidazole (B134444)HistidineLowAcyl-imidazoleGenerally considered a minor side reaction. researchgate.net

Reactivity with Serine, Threonine, Tyrosine, and Histidine Residues

While the reaction with primary amines is dominant, this compound can exhibit significant reactivity with other nucleophilic amino acid residues, particularly those containing hydroxyl groups. nih.govresearchgate.net

Serine and Threonine: The aliphatic hydroxyl groups of serine and threonine are nucleophilic and can react with NHS esters to form ester linkages (O-acylation). nih.gov Although this reaction is generally less favorable than N-acylation, it can occur to a significant extent. nih.gov In comprehensive proteomic studies using NHS-ester probes, modifications on serine and threonine residues were frequently observed, sometimes accounting for a substantial portion of the total labeled peptides, with each representing up to 17-18% of modifications in one study. nih.gov The reactivity is influenced by the local microenvironment, pH, and the presence of adjacent catalytic residues. nih.gov

Tyrosine: The phenolic hydroxyl group of tyrosine is more acidic (pKa ~10) than the hydroxyls of serine and threonine, and its corresponding phenoxide ion is a potent nucleophile. nih.gov Consequently, at alkaline pH, tyrosine residues can be readily acylated by NHS esters. stackexchange.com This side reaction is a well-documented phenomenon in protein labeling. nih.govresearchgate.net The resulting ester bond, however, is susceptible to hydrolysis, particularly at high pH, making the modification potentially reversible.

Histidine: The imidazole side chain of histidine can also act as a nucleophile. While generally less reactive towards NHS esters than primary amines or even hydroxyl groups, acylation of histidine can occur. The presence of histidine residues in the vicinity of serine or threonine has been suggested to increase the incidence of hydroxyl group reactivity, possibly through base catalysis. researchgate.net

Systematic studies on model peptides have confirmed that serine, threonine, and tyrosine show significant reactivity, especially when the primary amine targets have been consumed or when loop structures are formed. nih.gov This reactivity is highly dependent on both the pH and the specific amino acid sequence surrounding the residue. nih.gov

Influence of Thiol Groups on NHS Ester Reactivity

The thiol (sulfhydryl) group of cysteine is a strong nucleophile and is known to react with a wide range of electrophiles. nih.gov In the context of NHS esters, the interaction with thiol groups is complex. Cysteine residues can react with this compound, but the resulting thioester linkage is often unstable and prone to hydrolysis or rearrangement. researchgate.net

A more significant issue is that the presence of thiol groups, especially at high concentrations, can accelerate the degradation of the NHS ester reagent itself. researchgate.net The reaction of a thiol with the NHS ester can form a thioester intermediate which is more susceptible to hydrolysis than the original NHS ester. This effectively increases the rate of reagent degradation, reducing the efficiency of the desired labeling of primary amines. researchgate.net Therefore, it is generally recommended to avoid high concentrations of free thiols, such as those from reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol, in the reaction buffer. iris-biotech.de While some studies have noted reactivity with cysteines, it is often considered a minor side reaction compared to other nucleophiles. stackexchange.comnih.gov

Mitigation Strategies for Non-Specific Labeling and Side Product Formation

To enhance the specificity of labeling with this compound and minimize the formation of side products, several strategies can be employed. The primary competing reaction that must be controlled is the hydrolysis of the NHS ester, which renders the reagent inactive. thermofisher.comnih.gov The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values. thermofisher.comlumiprobe.com

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values
pHTemperature (°C)Approximate Half-life
7.004-5 hours thermofisher.com
8.025~ 1 hour (Varies by specific ester)
8.525~ 30 minutes (Varies by specific ester) nih.gov
8.6410 minutes thermofisher.comlumiprobe.com
9.025&lt; 10 minutes

Key mitigation strategies include:

pH Control: Conducting the reaction at a pH between 7.2 and 7.5 provides a good compromise, maximizing the rate of aminolysis while keeping the rate of hydrolysis and side reactions with tyrosine and other residues manageable. thermofisher.com

Buffer Selection: The reaction buffer must be free of extraneous primary amines. Buffers such as phosphate, borate, or HEPES are suitable choices. thermofisher.com Buffers containing primary amines, like Tris, will compete for the NHS ester and should be avoided during the reaction, although they can be used to quench the reaction upon completion. thermofisher.com

Reagent Concentration and Stoichiometry: Using the minimum effective concentration of the NHS ester reagent can help reduce the incidence of non-specific modifications. The molar ratio of the ester to the protein should be carefully optimized.

Reaction Time and Temperature: Reactions are typically performed for 0.5 to 4 hours at room temperature or 4°C. thermofisher.com Shorter reaction times can limit the extent of side reactions, including hydrolysis. Lowering the temperature slows down both the desired reaction and the competing hydrolysis reaction.

Quenching: After the desired incubation period, the reaction should be stopped by adding a reagent containing a primary amine, such as Tris, glycine, or hydroxylamine. This quenching step consumes any unreacted this compound, preventing further modification of the target molecule. thermofisher.com

Purification: Following the reaction and quenching, prompt purification of the conjugate using methods like dialysis or size-exclusion chromatography is essential to remove the quenched reagent, the N-hydroxysuccinimide byproduct, and any unreacted protein.

By carefully controlling these reaction parameters, the chemoselectivity of this compound for primary amines can be maximized, leading to more homogeneous and well-defined bioconjugates.

Analytical Methodologies for Characterization and Reaction Monitoring

The successful synthesis and application of peptides and other derivatives using Boc-L-serine N-hydroxysuccinimide ester rely on robust analytical methods. These techniques are essential for confirming the structure of intermediates and final products, assessing purity, monitoring the progress of coupling reactions, and ensuring the stereochemical integrity of the serine moiety.

Comparative Analysis with Alternative Activation and Coupling Reagents

N-Hydroxysuccinimide Esters versus Other Activated Esters

NHS esters are a cornerstone of bioconjugation chemistry, but they are part of a larger family of activated esters, each with distinct reactivity and stability profiles. amerigoscientific.com While alternatives like 2,4,5-trichlorophenyl esters and N-hydroxy-5-norbornene-2,3-dicarboximide esters exist, the most common comparisons are made with polyfluorophenyl esters, such as pentafluorophenyl (PFP) and tetrafluorophenyl (TFP) esters, and p-nitrophenyl (PNP) esters. amerigoscientific.comthieme-connect.com

The reactivity of these esters is largely dictated by the electron-withdrawing capacity of the alcohol leaving group, which enhances the electrophilicity of the carbonyl carbon. thieme-connect.de PFP and TFP esters have gained popularity due to their high reactivity, which is comparable to that of NHS esters. thieme-connect.com However, a key distinction lies in their hydrolytic stability. TFP and PFP esters are generally less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters, particularly as the pH increases. thieme-connect.comresearchgate.net This can be a significant advantage in aqueous conjugation reactions, potentially leading to higher yields. thieme-connect.com Conversely, the half-life of an NHS ester in an aqueous environment decreases significantly as the pH rises above 7, measuring in hours at pH 7 but only minutes at pH 8. researchgate.netresearchgate.net

Despite the enhanced stability of PFP/TFP esters, NHS esters remain widely used due to the water-solubility of the N-hydroxysuccinimide byproduct, which simplifies purification. amerigoscientific.com The choice between these activated esters often depends on the specific reaction conditions, the hydrophobicity of the molecule to be conjugated, and the required shelf-life of the activated intermediate. researchgate.net

Activated Ester TypeRelative Reactivity with AminesRelative Hydrolytic StabilityKey Characteristics
N-Hydroxysuccinimide (NHS) EsterHighModerate (decreases significantly with increasing pH) researchgate.netWater-soluble byproduct, widely used, optimal reactivity at pH 7-8. amerigoscientific.comrsc.org
Pentafluorophenyl (PFP) EsterHigh (slightly more reactive than TFP) thieme-connect.comHigh (more stable than NHS esters in aqueous solution) thieme-connect.comresearchgate.netLess nucleophilic byproduct (PFP-OH), useful in peptide synthesis. thieme-connect.com
Tetrafluorophenyl (TFP) EsterHigh (less reactive than NHS esters) thieme-connect.comHigh (more stable than NHS esters in aqueous solution) thieme-connect.comresearchgate.netSimilar advantages to PFP esters. thieme-connect.com
p-Nitrophenyl (PNP) EsterLower than NHS and PFP esters thieme-connect.comLower than NHS and PFP esters thieme-connect.comHistorically significant in early peptide synthesis. amerigoscientific.com

Advantages over Carbodiimide (B86325) Coupling Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are powerful "zero-length" crosslinkers that facilitate the formation of amide bonds by activating carboxyl groups. creative-proteomics.cominterchim.fr However, their use alone presents challenges. The primary mechanism involves the reaction of the carbodiimide with a carboxyl group to form a highly reactive O-acylisourea intermediate. creative-proteomics.comsigmaaldrich.com This intermediate is unstable, particularly in aqueous environments, and is prone to rapid hydrolysis back to the original carboxyl group, reducing coupling efficiency. creative-proteomics.comsigmaaldrich.com

The major advantage of using an NHS ester, or more commonly, adding N-hydroxysuccinimide (or its water-soluble analog, Sulfo-NHS) to a carbodiimide reaction, is the conversion of the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester. researchgate.netthermofisher.com This two-step process offers several benefits:

Increased Stability and Efficiency: The semi-stable NHS ester intermediate is more resistant to hydrolysis than the O-acylisourea intermediate, allowing for a longer reaction window and ultimately increasing the yield of the desired amide product. creative-proteomics.comsigmaaldrich.com

Reduced Side Reactions: By converting the O-acylisourea intermediate, the likelihood of side reactions, such as the formation of N-acylurea byproducts, is diminished. The urea (B33335) byproduct from carbodiimides (especially the insoluble dicyclohexylurea from DCC) can also complicate purification, an issue that is managed more easily with the water-soluble byproducts of EDC and NHS. interchim.frpeptide.com

Improved Control: The two-step approach allows for the activation of carboxyl groups first, followed by removal of excess carbodiimide and byproducts before the addition of the amine-containing molecule. This prevents unwanted polymerization or cross-linking of the target molecule if it also contains carboxyl groups. sigmaaldrich.com

Therefore, while carbodiimides are the primary activating agents, their combination with NHS or the use of a pre-formed NHS ester like Boc-L-serine NHS ester provides a more robust and efficient method for amide bond formation. thermofisher.com

Comparison with Isothiocyanates in Bioconjugation

Isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC), are another class of amine-reactive reagents used extensively for labeling proteins and other biomolecules. rsc.org They react with primary amines (e.g., the ε-amino group of lysine) to form a stable thiourea (B124793) linkage. rsc.orgnih.gov However, when compared to NHS esters, several key differences in performance and reaction conditions emerge.

Reaction Kinetics and pH: NHS esters generally exhibit significantly faster conjugation rates than isothiocyanates. rsc.org Furthermore, NHS ester reactions proceed readily at a lower, near-neutral pH range (pH 7-8), whereas the optimal pH for isothiocyanate coupling is higher (typically pH 9.0-9.5). rsc.org This lower pH range is advantageous for modifying proteins that may be sensitive to alkaline conditions. rsc.org

Stability of Conjugates: Studies have shown that the amide bond formed from an NHS ester reaction is more hydrolytically stable than the thiourea bond formed from an isothiocyanate. rsc.org Antibody conjugates prepared with isothiocyanates have been observed to deteriorate over time, making NHS esters preferable for applications requiring long-term stability. rsc.org

Selectivity: While both reagents target primary amines, isothiocyanates can also react with thiols (cysteine residues), although this reactivity is pH-dependent. rsc.orgnih.gov NHS esters are generally more selective for amines, though some reactivity with other nucleophiles like thiols, tyrosines, and serines can occur, especially under non-optimal conditions. rsc.orgnih.gov

FeatureN-Hydroxysuccinimide (NHS) EstersIsothiocyanates (ITCs)
Reactive GroupActivated Ester-N=C=S
Target Functional GroupPrimary Amines (e.g., Lysine)Primary Amines (e.g., Lysine), Thiols (Cysteine) rsc.orgnih.gov
Resulting BondAmideThiourea
Optimal Reaction pH7.0 - 8.0 rsc.org9.0 - 9.5 rsc.org
Reaction SpeedFast rsc.orgSlower than NHS esters rsc.org
Conjugate StabilityHigh hydrolytic stability rsc.orgLess hydrolytically stable than amide bonds rsc.org

Suitability and Limitations of Boc-L-serine N-hydroxysuccinimide Ester for Specific Research Applications

This compound is specifically designed as a building block for chemical synthesis, most notably in solid-phase peptide synthesis (SPPS). peptide.comchemimpex.com

Suitability: The primary application of this reagent is the introduction of a Boc-protected L-serine residue into a growing peptide chain. In Boc-based SPPS, the N-terminus of the growing peptide is temporarily protected with a tert-butyloxycarbonyl (Boc) group. chempep.comsunresinlifesciences.com Boc-L-serine NHS ester is suitable for coupling to the deprotected N-terminal amine of the resin-bound peptide. The NHS ester provides the necessary reactivity for efficient amide bond formation under standard coupling conditions. peptide2.com The Boc group on the serine derivative protects its own α-amino group from reacting, ensuring that it is added as a single unit to the peptide chain. organic-chemistry.org The side chain hydroxyl group of serine is typically protected (e.g., as a benzyl (B1604629) ether) in Boc chemistry to prevent side reactions during synthesis, although for short peptides it can sometimes be incorporated without protection. peptide.com

Limitations: The limitations of Boc-L-serine NHS ester are linked to the general constraints of both NHS esters and Boc-based peptide synthesis.

Hydrolytic Instability: Like all NHS esters, the compound is sensitive to moisture and has limited stability in aqueous or protic solvents. researchgate.net It must be handled in anhydrous conditions and used relatively quickly after being dissolved to prevent hydrolysis of the active ester, which would render it incapable of coupling.

Side Reactions with Hydroxyl-Containing Polymers: When using NHS esters for immobilization on hydroxyl-containing supports (like Sepharose), a side reaction can occur where the NHS group reacts with the support, leading to the incorporation of a β-alanine derivative. This can interfere with the intended application and lead to ligand leakage. nih.gov

Harsh Deprotection Conditions: A significant limitation of the Boc-strategy is the requirement for strong acids to remove the Boc protecting group at each step (typically trifluoroacetic acid, TFA) and to cleave the final peptide from the resin (e.g., hydrogen fluoride, HF). chempep.compeptide2.com These harsh conditions can lead to side reactions. For a serine-containing peptide, if the serine residue were phosphorylated (a common post-translational modification), the use of HF for cleavage could cause significant dephosphorylation, compromising the integrity of the final product. nih.gov

Q & A

Basic Research Questions

Q. What is the reaction mechanism of Boc-L-serine N-hydroxysuccinimide ester with primary amines, and how do reaction conditions influence conjugation efficiency?

  • Methodological Answer : The NHS ester reacts with primary amines (e.g., lysine ε-amino groups) via nucleophilic acyl substitution, forming a stable amide bond. The Boc group protects the serine α-amine during this step. Key factors include:

  • pH : Optimal reaction occurs at pH 7.5–8.5 to deprotonate amines while avoiding NHS ester hydrolysis .
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance NHS ester stability and solubility .
  • Temperature : Reactions are typically performed at 4°C–25°C to balance reactivity and stability .

Q. How is this compound synthesized, and what purification methods are recommended?

  • Methodological Answer :

  • Synthesis : Activate Boc-L-serine’s carboxyl group using carbodiimides (e.g., DCC or EDC) in anhydrous DMF. NHS is added to form the active ester. Reaction completion is monitored via TLC or ESI-MS .
  • Purification : Remove dicyclohexylurea byproducts via filtration. Purify the product using silica gel chromatography (ethyl acetate/hexane) or recrystallization from cold ether .

Q. Why is the Boc protecting group preferred over other amine-protecting strategies in peptide synthesis?

  • Methodological Answer : The Boc group is acid-labile (removed with TFA), making it orthogonal to base-sensitive NHS esters. Unlike Fmoc, it avoids side reactions with NHS esters during coupling .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency when working with hydroxyl-containing residues (e.g., serine) to avoid O-acylation side reactions?

  • Methodological Answer :

  • Competitive reactivity : Hydroxyl groups (e.g., serine side chain) may undergo unintended O-acylation. Mitigate this by:
  • Lowering reaction temperature (4°C) to reduce hydroxyl reactivity .
  • Using bulky solvents (e.g., DMSO) to sterically hinder hydroxyl groups .
  • Post-reaction analysis : Confirm product integrity via MALDI-TOF MS or Edman degradation to detect O-acylation artifacts .

Q. What analytical techniques are critical for characterizing Boc-L-serine NHS ester conjugates and detecting hydrolysis byproducts?

  • Methodological Answer :

  • Reverse-phase HPLC : Monitor conjugation efficiency and hydrolyzed NHS ester (retention time shifts) using C18 columns .
  • Mass spectrometry : ESI-MS or MALDI-TOF identifies adducts (e.g., unreacted NHS ester or truncated peptides) .
  • Fluorescence quenching : For labeled conjugates, measure fluorescence changes to assess labeling efficiency .

Q. How does the stability of Boc-L-serine NHS ester vary under different storage conditions, and what protocols prevent degradation?

  • Methodological Answer :

  • Storage : Store at –20°C in anhydrous DMSO or DMF to prevent hydrolysis. Lyophilized powders are stable for >6 months .
  • Quality control : Regularly assess purity via ¹H NMR (disappearance of NHS ester proton at δ 2.8 ppm indicates hydrolysis) .

Q. What strategies improve peptide yield when using Boc-L-serine NHS ester in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Coupling efficiency : Pre-activate Boc-L-serine with HOBt/DIC to enhance NHS ester formation .
  • Resin compatibility : Use Pam or Wang resins to minimize steric hindrance during coupling .
  • In situ monitoring : Employ Kaiser test or FT-IR to confirm amine deprotection and coupling completion .

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